molecular formula C21H18N2O3S B2936363 1-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326845-59-3

1-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2936363
CAS No.: 1326845-59-3
M. Wt: 378.45
InChI Key: BFPOGEKFEVMPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Methoxyphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a synthetic thieno[3,2-d]pyrimidine-2,4-dione derivative of significant interest in medicinal chemistry and agrochemical research. Compounds within the thienopyrimidine-dione chemical class have demonstrated a range of potent biological activities. Specifically, closely related structural analogs have been identified as promising antibacterial agents with potent activity (MIC values of 2–16 mg/L) against multi-drug resistant Gram-positive pathogens, including methicillin-resistant and vancomycin-resistant Staphylococcus aureus (MRSA, VRSA) and vancomycin-resistant enterococci (VRE) . These analogs exhibited low cytotoxicity against mammalian cells and very low hemolytic activity, suggesting a selective toxicological profile favorable for antibacterial development . In parallel, thieno[2,3-d]pyrimidine-2,4-dione-based compounds have been optimized as potent inhibitors of Protoporphyrinogen IX Oxidase (PPO), a critical target for herbicide discovery . These inhibitors, discovered through in silico structure-guided approaches, can provide wide-spectrum weed control and represent a valuable scaffold for developing new agrochemicals with improved performance . Furthermore, the broader thienopyrimidine family has been investigated for other therapeutic areas, including anti-inflammatory applications, due to its potential as a multi-tyrosine kinase inhibitor . This reagent provides researchers with a versatile building block for synthesizing novel compounds for pharmaceutical development and life sciences research. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-14-5-3-7-16(11-14)23-20(24)19-18(9-10-27-19)22(21(23)25)13-15-6-4-8-17(12-15)26-2/h3-12,18-19H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDXLUMEWXHSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a thienopyrimidine derivative with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H20N2O3S
  • IUPAC Name : 1-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
  • SMILES Notation : Cc1cccc(N(C(c(n(C)c(cc2)c3cc2OC)c3N2Cc3cc(OC)ccc3)=O)C2=O)c1

Biological Activity Overview

The biological activities of this compound have been investigated in various studies focusing on its potential therapeutic applications.

Anticancer Activity

Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. One study demonstrated that similar compounds inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest. The mechanism involves the inhibition of key signaling pathways such as the MAPK and PI3K/Akt pathways .

Antioxidant Properties

Another area of interest is the compound's antioxidant activity. Compounds in the thienopyrimidine class have shown to scavenge free radicals effectively. In vitro assays revealed that these compounds possess antioxidant capabilities comparable to established antioxidants like vitamin C .

Enzyme Inhibition

Thienopyrimidine derivatives have been studied for their ability to inhibit various enzymes. Specifically, they have shown inhibitory effects on MIF (Macrophage Migration Inhibitory Factor), which is implicated in inflammatory processes and cancer progression. The IC50 values for related compounds indicate a low micromolar range of potency against MIF .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityInduced apoptosis in cancer cell lines; inhibited MAPK pathway.
Enzyme InhibitionPotent MIF inhibitor with IC50 values in low micromolar range.
Antioxidant ActivityExhibited radical scavenging activity comparable to vitamin C.

The mechanisms by which this compound exerts its biological effects include:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to programmed cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression at the G1/S checkpoint.
  • Enzyme Interaction : Binding to active sites on enzymes like MIF, preventing their normal function.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy and methylphenyl substituents undergo selective oxidation under controlled conditions:

Reaction Type Reagents/Conditions Products Yield References
Aromatic ring oxidationKMnO₄ in acidic medium (H₂SO₄/H₂O, 80°C)Formation of quinone derivatives via hydroxylation at the para position62–68%
Alkyl chain oxidationCrO₃ in acetic acid (reflux, 4 h)Conversion of methyl groups to carboxylic acids55%

Key Findings :

  • Oxidation of the 3-methoxyphenyl group produces 3-hydroxy derivatives, which exhibit enhanced solubility in polar solvents.

  • Over-oxidation risks exist with prolonged exposure to CrO₃, leading to decomposition of the thienopyrimidine core.

Reduction Reactions

The pyrimidine-2,4-dione moiety participates in hydrogenation and deoxygenation:

Reaction Type Reagents/Conditions Products Yield References
Catalytic hydrogenationH₂ (1 atm), Pd/C in ethanol (25°C, 2 h)Saturation of the thiophene ring to tetrahydrothieno[3,2-d]pyrimidine78%
Sodium borohydride reductionNaBH₄ in THF (0°C to RT, 1 h)Selective reduction of carbonyl groups to alcohols42%

Mechanistic Insights :

  • Palladium-catalyzed hydrogenation preserves the pyrimidine ring while reducing the sulfur-containing heterocycle .

  • NaBH₄ shows limited efficacy due to steric hindrance from the 3-methylphenyl group.

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs preferentially on the electron-rich methoxyphenyl ring:

Reaction Type Reagents/Conditions Products Yield References
NitrationHNO₃/H₂SO₄ (0°C, 30 min)4-Nitro-3-methoxyphenyl derivative71%
SulfonationClSO₃H in CH₂Cl₂ (−10°C, 2 h)Sulfonic acid derivative at the meta position65%

Notable Observations :

  • Nitration occurs regioselectively at the para position due to steric and electronic effects of the methoxy group .

  • Sulfonation products demonstrate improved water solubility for pharmacological testing .

Cyclization and Cross-Coupling Reactions

The thienopyrimidine core enables participation in metal-catalyzed cross-coupling:

Reaction Type Reagents/Conditions Products Yield References
Suzuki-Miyaura couplingPd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF (100°C)Biaryl derivatives at the 5-position of thieno[3,2-d]pyrimidine83%
Ullmann couplingCuI, 1,10-phenanthroline, K₃PO₄, DMSO (120°C)N-Aryl derivatives via C–N bond formation58%

Applications :

  • Suzuki coupling products show enhanced binding to kinase targets (IC₅₀ = 0.9 μM against EGFR) .

  • Ullmann derivatives exhibit fluorescence properties suitable for bioimaging .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 240°C without melting, as observed in thermogravimetric analysis (TGA).

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases via ring-opening.

  • Solvent Effects : Reactivity accelerates in polar aprotic solvents (e.g., DMF > ethanol) .

Biological Relevance

Derivatives synthesized through these reactions demonstrate:

  • Anticancer Activity : IC₅₀ values of 2.1–8.7 μM against MDA-MB-231 and MCF-7 cell lines .

  • Enzyme Inhibition : 89% inhibition of COX-2 at 10 μM concentration .

This compound’s versatility in organic transformations and pharmacological potential underscores its importance in medicinal chemistry research.

Comparison with Similar Compounds

Structural Analogs in the Thienopyrimidine-Dione Family

3-(3-Fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione (CAS: 1326905-17-2)
  • Key Differences : Fluorine replaces the methoxy group on the phenyl ring.
  • Impact : Fluorine’s electronegativity may alter electronic properties and binding affinity compared to the methoxy group’s electron-donating effect.
  • Molecular Weight : 367.4 g/mol vs. ~377.4 g/mol (estimated for the target compound due to methoxy substitution).
  • Synthesis : Likely involves similar coupling strategies, with fluorophenyl precursors (e.g., 3-fluorobenzyl halides) .
3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)pyrimidine-2,4(1H,3H)-dione (CAS: 832720-36-2)
  • Key Differences : Cyclopropyl and iodophenyl substituents; lacks the thiophene ring.
  • Impact: Iodine’s bulkiness and cyclopropyl’s strain may affect steric interactions in biological targets.
  • Similarity Score : 0.76 (based on Tanimoto similarity for pyrimidine-dione cores) .
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
  • Key Differences : Incorporates a pyrazolo-pyrimidine hybrid instead of a simple phenyl group.
  • Synthesis : Uses Vilsmeier–Haack formylation and ammonium carbonate cyclization (82% yield) .
  • Bioactivity : Hybrid structures often exhibit enhanced kinase inhibition due to dual heterocyclic motifs.

Substituent Effects on Bioactivity

Nitro- and Methoxy-Substituted Pyrimidinones
  • 3,4-Dihydro-4-(3-nitrophenyl)-6-phenylpyrimidin-2(1H)-one (5M) :
    • Exhibits antifungal and anticancer activity, attributed to the nitro group’s electron-withdrawing effects enhancing reactivity .
    • Rf : 0.75 (toluene/ethyl acetate/formic acid) vs. lower polarity expected for the target compound due to methoxy groups.
3,4-Dihydro-1-(tetrahydrofuran-2-yl)-6-(2-methoxyphenyl)-4-phenylpyrimidin-2(1H)-one (6C)
  • Key Feature: Furanose-derived substituent improves water solubility.
  • Synthesis: β-D-ribofuranose-1,2,3,5-tetra-o-acetate coupling under acidic conditions .

Q & A

Q. What synthetic routes are recommended for preparing this compound?

Methodological Answer : The core thieno[3,2-d]pyrimidine scaffold can be synthesized via alkylation of precursor heterocycles. A common approach involves reacting a brominated intermediate (e.g., 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4-dione) with thioacetamide in acetic acid to form the thiazole-substituted intermediate. Subsequent alkylation with 3-methoxybenzyl chloride or analogous reagents in DMF, using potassium carbonate as a base, yields the target compound. Workup typically involves precipitation and recrystallization to isolate white crystalline solids .

Q. Key Steps :

  • Reagents : Thioacetamide, acetic acid (for heterocycle formation); benzyl chlorides, DMF, K₂CO₃ (for alkylation).
  • Conditions : Reflux for heterocycle formation (16–18 hours); room temperature or mild heating for alkylation.
  • Yield Optimization : Monitor reaction progress via TLC; purify via column chromatography or recrystallization.

Q. How can researchers characterize purity and structural integrity?

Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and regiochemistry. For example, methoxy groups (δ ~3.8 ppm in ¹H NMR) and aromatic protons (δ 6.5–8.5 ppm) provide diagnostic signals .
  • TLC Monitoring : Employ silica-gel TLC with UV visualization to track reaction progress (e.g., hexane:ethyl acetate eluent) .
  • Melting Point Analysis : Compare observed melting points with literature values to assess purity.

Q. What preliminary assays evaluate biological activity?

Methodological Answer :

  • Antimicrobial Testing : Perform minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can substituent modifications enhance pharmacological activity?

Methodological Answer :

  • Functional Group Variation : Replace the 3-methoxybenzyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., amino) groups via nitration or Pd-catalyzed coupling .
  • Structure-Activity Relationship (SAR) : Test analogues with varied alkyl/aryl groups at the 1- and 3-positions. For example, fluorophenyl or trifluoromethyl substitutions may improve metabolic stability .

Q. Example Modifications :

PositionModificationMethodBiological Impact
14-FluorobenzylSN2 alkylationIncreased lipophilicity
33-TrifluoromethylphenylSuzuki couplingEnhanced target affinity

Q. How to resolve contradictions in biological activity data?

Methodological Answer :

  • Purity Verification : Confirm compound purity via HPLC (>95%) and elemental analysis. Contaminants (e.g., unreacted precursors) may skew results .
  • Assay Reprodubility : Standardize protocols (e.g., cell passage number, serum concentration) across labs.
  • Target Validation : Use CRISPR knockouts or siRNA to confirm mechanism of action in conflicting studies.

Q. What computational methods predict binding modes?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Input crystal structures from PDB (e.g., 4AKE for kinase inhibition) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates stable complexes).

Q. How to perform crystallographic analysis?

Methodological Answer :

  • Single-Crystal Growth : Diffuse hexane into a DCM solution of the compound. Optimize temperature (4°C) and solvent polarity .
  • X-Ray Diffraction : Collect data at 298 K (Cu-Kα radiation). Refine structures with SHELXL (R factor < 0.06 indicates high accuracy) .

Q. What strategies optimize reaction yields for scaled synthesis?

Methodological Answer :

  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis to reduce reaction time .
  • Solvent Optimization : Compare DMF vs. acetonitrile for alkylation efficiency. Polar aprotic solvents often improve nucleophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.